N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.:
Cat. No.: VC15363808
Molecular Formula: C22H25N3O5
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O5 |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C22H25N3O5/c1-4-5-6-11-25-21(27)16-9-7-14(12-17(16)24-22(25)28)20(26)23-15-8-10-18(29-2)19(13-15)30-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,28) |
| Standard InChI Key | OPIVQEDEEDQGNN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)NC1=O |
Introduction
N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. It features a tetrahydroquinazoline core structure, which includes a fused bicyclic system containing both aromatic and non-aromatic rings. The presence of the dimethoxyphenyl group contributes to its unique chemical properties and potential biological activities.
Synthesis and Characterization
The synthesis of N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step synthetic routes. These methods require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds similar to N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibit various biological activities, which may include anti-inflammatory and anti-cancer properties. These activities are typical of quinazoline derivatives, which are known for their diverse biological effects.
| Potential Biological Activities | Description |
|---|---|
| Anti-inflammatory | Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression. |
| Anti-cancer | Potential interaction with specific biological targets, although detailed mechanisms are not fully elucidated. |
Research Findings and Future Directions
Experimental studies would typically involve assays to evaluate the efficacy of N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide against specific targets in vitro and in vivo. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,4-dioxo-3-pentyl-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | C22H25N3O3 | Contains a phenylethyl substituent instead of dimethoxyphenyl. |
| N-(3-methoxyphenyl)-2,4-dioxo-3-pentyl-1H-tetrahydroquinazoline | C21H23N3O5 | Similar core structure but with methoxy substitution. |
| 2-(N-methylcarbamoyl)-1-(3-methoxyphenyl)propanedione | C12H15N1O5 | Features different functional groups but retains some structural elements. |
These compounds highlight the diversity within this class of molecules while underscoring the unique characteristics of N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume